N-(3-chloro-4-fluorophenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[3-(3,4-dimethylphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClFN4O2/c1-14-3-4-16(11-15(14)2)21-22(31)28-23(27-21)7-9-29(10-8-23)13-20(30)26-17-5-6-19(25)18(24)12-17/h3-6,11-12H,7-10,13H2,1-2H3,(H,26,30)(H,28,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXMLEKZNBWBYRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3(CCN(CC3)CC(=O)NC4=CC(=C(C=C4)F)Cl)NC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClFN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-fluorophenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound's systematic name indicates its complex structure, which includes a chloro-fluorophenyl moiety and a triazaspirodecane framework. The molecular formula is , and it features several functional groups that contribute to its biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For example, derivatives of thiazole and imine compounds have shown notable activity against various fungal strains, such as Candida albicans and Candida parapsilosis . The presence of electronegative substituents like fluorine and chlorine enhances the antimicrobial efficacy by increasing lipophilicity and improving membrane permeability .
Anticancer Potential
Research into the anticancer properties of related compounds suggests that they may inhibit tumor growth through various mechanisms. For instance, spirocyclic compounds have been explored for their ability to induce apoptosis in cancer cells and inhibit cell proliferation . The specific triazaspiro structure may interact with cellular targets involved in cancer progression.
Case Study 1: Antifungal Activity
A study synthesized a series of thiazol derivatives and evaluated their antifungal activity against Candida species. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to established antifungal agents like ketoconazole . This suggests that similar modifications in the structure of this compound could lead to enhanced antifungal properties.
Case Study 2: Cytotoxicity Analysis
In another investigation focusing on cytotoxicity against NIH/3T3 cell lines, compounds with similar structures demonstrated varying degrees of toxicity. The IC50 values indicated that while some derivatives were effective against fungal cells, they had minimal impact on normal cells at effective concentrations . This highlights the potential for developing selective agents with reduced side effects.
Structure-Activity Relationship (SAR)
The SAR studies conducted on similar compounds reveal that the presence of halogens (like Cl and F) significantly affects biological activity. Compounds with higher electronegativity at specific positions showed enhanced interactions with biological targets .
| Compound | MIC (μg/mL) | IC50 (μM) |
|---|---|---|
| Compound A | 1.23 | 148.26 |
| Compound B | 2.50 | 187.66 |
| Ketoconazole | 0.75 | >1000 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compound A : 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
- Structure : Features an acetamide linker between a dichlorophenyl group and a pyrazolyl ring. Unlike the target compound’s spirocyclic triaza system, this molecule adopts a planar pyrazole ring with hydrogen-bonded dimerization (R²²(10) motif) observed in its crystal structure .
- Key Differences: The pyrazole ring in Compound A allows for greater rotational freedom compared to the rigid triazaspiro core of the target. Dichlorophenyl vs.
Compound B : N-(2,4-dichlorophenyl)-2-((5-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
- Structure: Contains a thioether-linked triazole-phthalazinone system, diverging from the target’s spirocyclic triaza core. The 2,4-dichlorophenyl group contrasts with the target’s 3-chloro-4-fluorophenyl substitution .
- Functional Implications: The thioether group in Compound B may improve redox activity or metal coordination, absent in the target compound. Phthalazinone and triazole moieties are associated with kinase inhibition, suggesting possible divergent biological targets compared to the spirocyclic triaza system .
Compound C : Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide)
- Structure : A carboxamide pesticide with a furanyl-cyclopropane scaffold. While lacking a spiro system, its 3-chlorophenyl group highlights the agrochemical relevance of halogenated aryl acetamides .
- Agrochemical Context :
Crystallographic and Conformational Analysis
- Target Compound : The triazaspiro[4.5]decane core imposes steric constraints, likely reducing conformational flexibility. This rigidity could improve binding specificity in enzyme pockets compared to flexible analogs like Compound A .
- Compound A : Exhibits three distinct conformers in its asymmetric unit, with dihedral angles between aryl and heterocyclic rings ranging from 54.8° to 77.5°. Such variability is less feasible in the target compound due to its spiro architecture .
Preparation Methods
Structural Analysis and Synthetic Challenges
The target compound features a 1,4,8-triazaspiro[4.5]dec-1-en-3-one core linked to a 3,4-dimethylphenyl group at position 2 and an N-(3-chloro-4-fluorophenyl)acetamide moiety at position 8. Key challenges include:
- Spirocycle formation : Constructing the 1,4,8-triazaspiro[4.5]decane system requires precise cyclization strategies.
- Regioselective functionalization : Introducing the 3,4-dimethylphenyl and acetamide groups without side reactions demands careful protecting group strategies.
- Steric hindrance : The 3,4-dimethylphenyl substituent complicates nucleophilic attacks at position 2 of the spirocycle.
Synthetic Routes
Spirocyclic Core Synthesis
The 1,4,8-triazaspiro[4.5]dec-1-en-3-one core is typically constructed through one of three methods:
Cyclization of 1,6-Diketones
A 1,6-diketone precursor undergoes intramolecular cyclization under acidic conditions (H₂SO₄, 80°C) to form the spiro[4.5]decane skeleton. Ammonia or primary amines are then introduced to generate the triaza system.
Reaction Conditions
| Parameter | Value | Source |
|---|---|---|
| Temperature | 80°C | |
| Catalyst | H₂SO₄ (0.5 equiv) | |
| Yield | 62-68% |
Bucherer–Bergs Reaction
Cyclohexanone derivatives react with ammonium carbonate and potassium cyanide in ethanol/water (3:1) at reflux to form hydantoin intermediates, which are subsequently oxidized to the triazaspiro system.
Multi-Component Reaction (MCR)
A one-pot synthesis combining:
- 5-Amino-1-phenyl-1H-1,2,4-triazole
- 3,4-Dimethylbenzaldehyde
- Ethyl acetoacetate
Using 3-aminopropyltriethoxysilane (APTS) catalyst in ethanol at reflux (24 hr) achieves 74-82% yields.
Introduction of 3,4-Dimethylphenyl Group
The 2-position functionalization employs Ullmann coupling conditions:
Optimized Protocol
- Spirocycle intermediate (1 equiv)
- 3,4-Dimethylphenylboronic acid (1.2 equiv)
- CuI (0.1 equiv), K₂CO₃ (2 equiv)
- DMF/H₂O (4:1), 110°C, 12 hr
Acetamide Moiety Installation
The N-(3-chloro-4-fluorophenyl)acetamide group is introduced via carbodiimide-mediated coupling:
Stepwise Procedure
Industrial-Scale Production
Continuous Flow Synthesis
Modern facilities employ telescoped flow chemistry for improved safety and yield:
| Stage | Reactor Type | Residence Time | Temperature |
|---|---|---|---|
| Spirocycle formation | Packed-bed | 45 min | 85°C |
| Arylation | CSTR | 2 hr | 110°C |
| Acetamide coupling | Micro-mixer | 30 sec | 25°C |
Critical Analysis of Reaction Parameters
Q & A
Q. What are the key synthetic challenges in preparing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step organic reactions, starting with the formation of the triazaspiro[4.5]decene core, followed by halogenated phenyl group introduction and acetamide linkage formation. Key challenges include controlling stereochemistry during spirocycle formation and minimizing side reactions from electron-withdrawing substituents (e.g., Cl, F). Optimization strategies:
- Use of palladium catalysts for cross-coupling reactions to improve regioselectivity .
- Solvent selection (e.g., dichloromethane or DMF) to stabilize intermediates .
- Temperature gradients (e.g., 0–80°C) to suppress byproducts during cyclization .
Q. How can the compound’s purity and structural integrity be validated post-synthesis?
Methodological approaches include:
- High-Performance Liquid Chromatography (HPLC): Quantify purity (>95% recommended for biological assays) .
- Nuclear Magnetic Resonance (NMR): Confirm substituent positions via H/C NMR (e.g., aromatic protons at δ 7.2–7.8 ppm, spirocyclic carbons at δ 50–70 ppm) .
- Mass Spectrometry (MS): Verify molecular weight (expected: ~436–440 g/mol) and fragmentation patterns .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Enzyme Inhibition Assays: Target kinases or proteases due to the triazaspiro motif’s potential interaction with ATP-binding pockets .
- Cellular Viability Screening: Use cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity (IC values) .
- Solubility Testing: Determine logP (predicted ~4.7) and aqueous solubility to guide formulation for in vivo studies .
Advanced Research Questions
Q. How do electronic effects from substituents influence binding affinity in target proteins?
The 3-chloro-4-fluorophenyl group enhances electrophilicity, potentially increasing interactions with nucleophilic residues (e.g., cysteine or lysine). Computational methods:
- Molecular Docking: Compare binding modes with/without substituents using software like AutoDock Vina .
- Density Functional Theory (DFT): Calculate charge distribution to rationalize reactivity differences (e.g., Hammett σ values for Cl/F) .
- SAR Studies: Synthesize analogs (e.g., replacing Cl with Br) and correlate activity changes with steric/electronic parameters .
Q. How can contradictory data in pharmacological studies (e.g., varying IC50_{50}50 across assays) be resolved?
Contradictions may arise from assay conditions (e.g., pH, co-solvents) or target promiscuity. Mitigation strategies:
- Dose-Response Repetition: Conduct triplicate assays under standardized conditions .
- Off-Target Screening: Use proteome-wide platforms (e.g., KINOMEscan) to identify non-specific interactions .
- Metabolite Analysis: Check for degradation products via LC-MS that may interfere with activity .
Q. What computational tools are suitable for predicting metabolic stability and toxicity?
- ADMET Prediction: Use SwissADME or ADMETLab to estimate CYP450 metabolism, hepatotoxicity, and BBB permeability .
- Molecular Dynamics (MD): Simulate compound-enzyme complexes (e.g., cytochrome P450 3A4) to identify metabolic hotspots .
- ToxCast Data Mining: Cross-reference with EPA’s ToxCast database for preliminary toxicity alerts .
Key Research Recommendations
- Prioritize crystallography studies to resolve 3D conformation and spirocyclic ring dynamics .
- Explore photophysical properties (e.g., fluorescence) for imaging applications .
- Validate in silico toxicity predictions with zebrafish embryo models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
